Home > Products > Screening Compounds P109911 > 2-{[N-(4-isopropylphenyl)-N-(methylsulfonyl)glycyl]amino}-N-(2-phenylethyl)benzamide
2-{[N-(4-isopropylphenyl)-N-(methylsulfonyl)glycyl]amino}-N-(2-phenylethyl)benzamide -

2-{[N-(4-isopropylphenyl)-N-(methylsulfonyl)glycyl]amino}-N-(2-phenylethyl)benzamide

Catalog Number: EVT-3684219
CAS Number:
Molecular Formula: C27H31N3O4S
Molecular Weight: 493.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Compound 1: N-{[(4-Hydroxyphenyl)amino]carbonothioyl}benzamide

  • Compound Description: This compound, denoted as A8 in the study, demonstrated significant antioxidant activity with an impressive 86.6% inhibition. []
  • Relevance: While not directly containing the same core structure as 2-{[N-(4-Isopropylphenyl)-N-(methylsulfonyl)glycyl]amino}-N-(2-phenylethyl) benzamide, this compound falls under the broad category of "benzamide derivatives." [] The research paper highlights the exploration of various benzamide derivatives for their antioxidant properties, indicating a potential area of structural similarity and shared chemical behavior.

Compound 2: N-{[(4-Methoxyphenyl)amino]carbonothioyl}benzamide

  • Compound Description: Identified as H10 in the study, this compound displayed notable antioxidant activity, achieving 87.7% inhibition. []
  • Relevance: Similar to Compound 1, this structure also belongs to the "benzamide derivatives" class, linking it to the exploration of 2-{[N-(4-Isopropylphenyl)-N-(methylsulfonyl)glycyl]amino}-N-(2-phenylethyl)benzamide within this chemical group. [] The study focuses on how modifications within the benzamide framework influence antioxidant capabilities, suggesting a shared research interest with the target compound.

Compound 3: N-(2-Phenylethyl)piperidine-1-carbothioamide

  • Compound Description: This compound, labeled as B3, exhibited substantial antioxidant activity, reaching 84.4% inhibition. []
  • Relevance: While not a direct structural analog of 2-{[N-(4-Isopropylphenyl)-N-(methylsulfonyl)glycyl]amino}-N-(2-phenylethyl) benzamide, this compound shares a key structural feature: the N-(2-phenylethyl) group. [] This overlap suggests a potential for similar biological interactions or pharmacological profiles, prompting further investigation into the significance of this shared moiety.

Compound 4: N-(2-Phenylethyl)morpholine-4-carbothioamide

  • Compound Description: Designated as B4 in the research, this compound demonstrated noteworthy antioxidant activity with 86.7% inhibition. []
  • Relevance: Similar to Compound 3, this compound also shares the N-(2-phenylethyl) group with 2-{[N-(4-Isopropylphenyl)-N-(methylsulfonyl)glycyl]amino}-N-(2-phenylethyl)benzamide. [] The repeated presence of this group across multiple compounds with antioxidant properties highlights its potential importance in influencing this specific biological activity.

Compound 5: Sirtinol (2-[(2-Hydroxynaphthalen-1-ylmethylene)amino]-N-(1-phenylethyl) benzamide)

  • Compound Description: Sirtinol is a known inhibitor of class III histone/protein deacetylases, specifically targeting sirtuins. [] Researchers synthesized and evaluated a series of sirtinol analogs to identify potent sirtuin inhibitors.
  • Relevance: Sirtinol shares structural similarities with 2-{[N-(4-Isopropylphenyl)-N-(methylsulfonyl)glycyl]amino}-N-(2-phenylethyl) benzamide, particularly in the benzamide moiety and the presence of a substituted phenylethyl group. [] The variations in substituents and their impact on sirtuin inhibition provide insights into structure-activity relationships that could be relevant for understanding the target compound's properties.

Compound 6: 3-[(2-Hydroxy-1-naphthalenylmethylene)amino]-N-(1-phenylethyl)benzamide (m-Sirtinol)

  • Compound Description: This sirtinol analog, referred to as m-sirtinol, demonstrated enhanced potency compared to sirtinol in inhibiting human SIRT1 and SIRT2 enzymes. []
  • Relevance: The structural difference between m-sirtinol and 2-{[N-(4-Isopropylphenyl)-N-(methylsulfonyl)glycyl]amino}-N-(2-phenylethyl)benzamide highlights the impact of specific substituents on biological activity. [] Investigating such modifications within the context of both compounds could offer insights into optimizing their respective activities.

Compound 7: 4-[(2-Hydroxy-1-naphthalenylmethylene)amino]-N-(1-phenylethyl)benzamide (p-Sirtinol)

  • Compound Description: Another sirtinol analog, p-sirtinol, also exhibited increased potency relative to sirtinol in inhibiting human SIRT1 and SIRT2 enzymes. []
  • Relevance: The comparison of p-sirtinol's structure and activity to those of 2-{[N-(4-Isopropylphenyl)-N-(methylsulfonyl)glycyl]amino}-N-(2-phenylethyl)benzamide contributes to a broader understanding of the structure-activity relationship within this class of compounds. [] The study emphasizes how subtle positional changes in substituents can significantly influence the inhibitory potency against specific sirtuin enzymes.

Compound 8: N-[2-(Diethylamino)ethyl]-4-[(methylsulfonyl)amino]benzamide (Sematilide)

  • Compound Description: Sematilide is a class III antiarrhythmic agent known for its ability to prolong the QT interval and prevent reentrant ventricular arrhythmias. [, , ] It acts by inhibiting potassium channels in cardiac tissue.
  • Relevance: Sematilide shares a core benzamide structure with 2-{[N-(4-Isopropylphenyl)-N-(methylsulfonyl)glycyl]amino}-N-(2-phenylethyl)benzamide and also features a methylsulfonyl group, albeit in a different position. [, , ] This structural resemblance suggests potential overlap in their pharmacological profiles and warrants further investigation.

Compound 9: N-[2-(Diethylamino)ethyl]-4-(1H-imidazol-1-yl)benzamide Dihydrochloride

  • Compound Description: Designated as 6a, this compound exhibited comparable potency to sematilide in an in vitro Purkinje fiber assay. [] It prolonged action potential duration, suggesting class III antiarrhythmic activity.
  • Relevance: Compound 9 and 2-{[N-(4-Isopropylphenyl)-N-(methylsulfonyl)glycyl]amino}-N-(2-phenylethyl)benzamide share the common feature of a substituted benzamide core. [] Although the specific substituents differ, their presence highlights the importance of this core structure in potentially influencing cardiac electrophysiological activity.

Compound 10: 4-[(Methylsulfonyl)amino]-N-[(4-phenylpiperazin-2-yl)methyl]benzamide (Arylpiperazine 7a)

  • Compound Description: This arylpiperazine derivative, referred to as 7a, displayed both class II (beta-receptor blocking) and class III (action potential duration prolongation) antiarrhythmic properties. [] It showed beta1-receptor selectivity and was more potent than sotalol in in vitro assays.
  • Relevance: Compound 10 shares the benzamide core and methylsulfonyl group with 2-{[N-(4-Isopropylphenyl)-N-(methylsulfonyl)glycyl]amino}-N-(2-phenylethyl)benzamide. [] The presence of these structural features in a compound with dual antiarrhythmic activities suggests a potential avenue for exploring similar properties in the target compound.

Properties

Product Name

2-{[N-(4-isopropylphenyl)-N-(methylsulfonyl)glycyl]amino}-N-(2-phenylethyl)benzamide

IUPAC Name

2-[[2-(N-methylsulfonyl-4-propan-2-ylanilino)acetyl]amino]-N-(2-phenylethyl)benzamide

Molecular Formula

C27H31N3O4S

Molecular Weight

493.6 g/mol

InChI

InChI=1S/C27H31N3O4S/c1-20(2)22-13-15-23(16-14-22)30(35(3,33)34)19-26(31)29-25-12-8-7-11-24(25)27(32)28-18-17-21-9-5-4-6-10-21/h4-16,20H,17-19H2,1-3H3,(H,28,32)(H,29,31)

InChI Key

MYMYRYKUUNPDTG-UHFFFAOYSA-N

SMILES

CC(C)C1=CC=C(C=C1)N(CC(=O)NC2=CC=CC=C2C(=O)NCCC3=CC=CC=C3)S(=O)(=O)C

Canonical SMILES

CC(C)C1=CC=C(C=C1)N(CC(=O)NC2=CC=CC=C2C(=O)NCCC3=CC=CC=C3)S(=O)(=O)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.